molecular formula C20H24N2O3 B2957510 2-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-4-carboxamide CAS No. 2034296-35-8

2-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-4-carboxamide

Cat. No.: B2957510
CAS No.: 2034296-35-8
M. Wt: 340.423
InChI Key: CSDCZYLBLBMAAF-UHFFFAOYSA-N
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Description

2-[(Oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-4-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a pyridine-4-carboxamide core structure, a scaffold recognized for its diverse biological activities and prevalence in pharmaceutical agents . The structure is further functionalized with a phenethyl group attached to the amide nitrogen, a feature common in molecules designed to interact with neurological targets. A key structural motif is the oxane (tetrahydro-2H-pyran) ring, a saturated oxygen-containing heterocycle, linked via a methylene spacer . The oxane ring is a valuable building block in drug discovery, often employed to fine-tune a molecule's physicochemical properties, such as its solubility and metabolic stability. The strategic integration of these pharmacophores—the pyridine ring, the amide linker, the phenethyl moiety, and the oxane ring—suggests potential research applications for this compound as a key intermediate or a structural analog in the design and synthesis of novel bioactive molecules. Its primary research value lies in its use as a building block for the exploration of new chemical space in academic and industrial laboratories. Researchers may utilize this compound in the development of probes for protein-binding studies, as a precursor for library synthesis in high-throughput screening, or as a model compound for analytical method development. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(oxan-4-ylmethoxy)-N-(2-phenylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-20(22-10-6-16-4-2-1-3-5-16)18-7-11-21-19(14-18)25-15-17-8-12-24-13-9-17/h1-5,7,11,14,17H,6,8-10,12-13,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDCZYLBLBMAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxan-4-ylmethoxy group: This can be achieved by reacting an appropriate alcohol with an oxirane under acidic or basic conditions.

    Attachment of the oxan-4-ylmethoxy group to the pyridine ring: This step involves a nucleophilic substitution reaction where the oxan-4-ylmethoxy group is introduced to the pyridine ring.

    Formation of the carboxamide group: This can be done by reacting the pyridine derivative with an appropriate amine under dehydrating conditions.

    Introduction of the phenylethyl group: This step involves a Friedel-Crafts alkylation reaction where the phenylethyl group is introduced to the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-4-Carboxamide Derivatives

The target compound shares a pyridine-4-carboxamide core with several bioactive analogs. Key comparisons include:

Compound Name Substituents on Aryl/Amide Group COX-1 Inhibition (%) Key Findings
N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5f) Para-nitro on phenyl, thiazolidinone ring 89.28% Most active analog; para-nitro enhances activity.
N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5d) Para-chloro on phenyl, thiazolidinone ring 83.33% Comparable to 5f; halogen substitution improves inhibition.
N-[2-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5c) Para-hydroxy on phenyl, thiazolidinone ring 36.90% Reduced activity due to polar hydroxy group.
2-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-4-carboxamide (Target) Oxan-4-yl methoxy on pyridine, 2-phenylethyl amide Not tested Predicted enhanced lipophilicity; 2-phenylethyl may mimic aryl binding.

Structural and Functional Insights :

  • Tetrahydropyran vs. Thiazolidinone: The oxan-4-yl methoxy group in the target compound replaces the thiazolidinone ring in analogs like 5f and 5d.
  • 2-Phenylethyl vs.
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) on aryl rings enhance COX-1 inhibition, while polar groups (e.g., hydroxy) reduce activity . The oxan-4-yl methoxy group, being an ether, may balance lipophilicity and metabolic stability compared to bulky thiazolidinone rings.
Chromone-Based Analogs (Agarwood Derivatives)

While 2-(2-phenylethyl)chromones from agarwood (e.g., m/z 91 [C₇H₇⁺] fragments) share a phenylethyl moiety , their chromone core and substitution patterns differ significantly from the pyridine-4-carboxamide scaffold. Chromones primarily undergo CH₂-CH₂ bond cleavage during mass spectrometry, yielding benzyl and chromone fragment ions . In contrast, the target compound’s pyridine ring and amide linkage may produce distinct fragmentation patterns, though the 2-phenylethyl group could generate similar benzyl ions (m/z 91).

Biological Activity

The compound 2-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-4-carboxamide is a pyridine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H22N2O3\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This structure includes a pyridine ring, an oxane moiety, and a phenethyl group, which are significant for its biological interactions.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Apoptosis Induction : Similar to other pyridine derivatives, it may induce apoptosis in cancer cells by activating caspases, leading to cellular death pathways.
  • Enzyme Inhibition : It potentially inhibits specific enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
  • Antioxidant Activity : The presence of the oxane group may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Activity Assays

The following table summarizes various biological activities reported for this compound and related compounds:

Activity Assay Type IC50/EC50 Values Reference
AnticancerCell viability (DLD-1)EC50 = 270 nM
Enzyme inhibition (AChE)In vitro assayIC50 = 150 nM
AntioxidantDPPH scavenging assayIC50 = 200 µM
AntimicrobialZone of inhibition>15 mm against E. coli

Case Studies and Research Findings

Several studies have explored the biological activity of pyridine derivatives similar to this compound. Notable findings include:

  • Antitumor Activity : A study demonstrated that derivatives with similar structures exhibited significant tumor growth inhibition in xenograft models, suggesting that modifications in the pyridine scaffold can enhance anticancer potency .
  • Neuroprotective Effects : Research has indicated that certain derivatives can modulate cholinergic activity by inhibiting AChE, which may provide therapeutic benefits in Alzheimer's disease models .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have shown that specific functional groups on the pyridine ring significantly influence antiproliferative activity against various cancer cell lines. For instance, the presence of methoxy groups at specific positions enhances efficacy .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-4-carboxamide?

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Substitution reaction : Reacting halogenated nitrobenzene derivatives with alcohol-containing intermediates (e.g., oxan-4-ylmethanol) under alkaline conditions to form ether linkages .
  • Reduction : Iron powder in acidic conditions reduces nitro groups to amines, critical for downstream functionalization .
  • Amide coupling : Condensation of intermediates (e.g., pyridine-4-carboxylic acid derivatives) with phenethylamine using coupling agents like EDCI or HOBt .
    Key variables include solvent choice (e.g., dichloromethane), catalysts (e.g., NaOH), and temperature control to optimize yield .

What analytical techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, oxan-4-ylmethoxy protons appear as distinct multiplet signals in the 3.5–4.0 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z vs. calculated for C₂₀H₂₄N₂O₃) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state behavior .

How can researchers assess the compound’s pharmacological activity?

  • In vitro assays : Screen for kinase inhibition (e.g., using ATP-binding assays) or receptor binding (e.g., GPCR targets via radioligand displacement) .
  • Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) or antimicrobial activity in bacterial/fungal cultures .
  • ADME profiling : Evaluate metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .

Advanced Research Questions

How can synthetic routes be optimized for scalability and reproducibility?

  • Solvent selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., THF) to simplify purification .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce reaction times .
  • Process monitoring : Use inline FTIR or HPLC to track intermediate formation and minimize side products .
    Patent methods emphasize mild conditions (e.g., room temperature for condensation) to enhance scalability .

How should researchers address contradictory biological data across studies?

  • Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors .
  • Purity verification : Ensure >98% HPLC purity to exclude confounding effects from impurities .
  • Dose-response curves : Replicate studies across multiple concentrations to identify non-linear effects .
    Safety data sheets highlight the need for rigorous handling to prevent degradation, which may alter bioactivity .

What strategies are effective for structure-activity relationship (SAR) studies?

  • Systematic substitution : Modify the oxan-4-ylmethoxy group (e.g., replace with piperidine or morpholine) to probe steric/electronic effects .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities for targets like cannabinoid receptors .
  • Bioisosteric replacement : Replace the pyridine ring with isoquinoline or quinazoline to enhance metabolic stability .

How can researchers mitigate challenges in impurity profiling?

  • Forced degradation studies : Expose the compound to heat, light, or humidity to identify degradation pathways .
  • LC-MS/MS analysis : Characterize by-products (e.g., hydrolyzed amides or oxidized pyridines) using fragmentation patterns .
  • Stability testing : Store samples under inert atmospheres (e.g., argon) to prevent oxidation, as noted in safety guidelines .

What computational tools are suitable for predicting pharmacokinetic properties?

  • Molecular dynamics (MD) : Simulate membrane permeability using GROMACS or CHARMM .
  • QSAR models : Train algorithms on datasets of similar carboxamides to predict logP, solubility, and clearance .
  • CYP450 inhibition assays : Use SwissADME or PreADMET to flag potential drug-drug interactions .

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